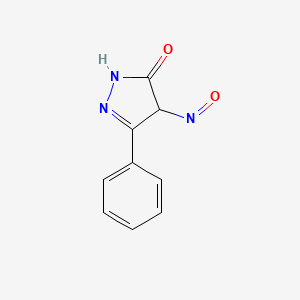
4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by nitrosation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring. For example, the condensation reaction can be carried out in the presence of sodium acetate in acetic acid, followed by nitrosation using nitrous acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-nitro-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Reduction: Formation of 4-amino-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interact with DNA to exert its biological effects. The nitroso group is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitroso group.
4-Hydroxy-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a hydroxy group instead of a nitroso group.
4-Amino-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains an amino group instead of a nitroso group.
Uniqueness
The presence of the nitroso group in 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitroso functionality is crucial .
Propiedades
Número CAS |
663153-56-8 |
|---|---|
Fórmula molecular |
C9H7N3O2 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
4-nitroso-3-phenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H7N3O2/c13-9-8(12-14)7(10-11-9)6-4-2-1-3-5-6/h1-5,8H,(H,11,13) |
Clave InChI |
UPBGMMULPWNRQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C2N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



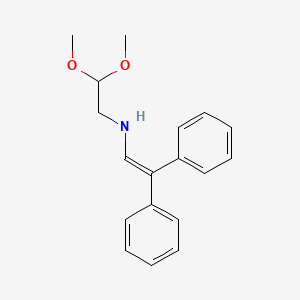
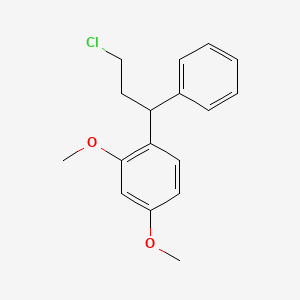

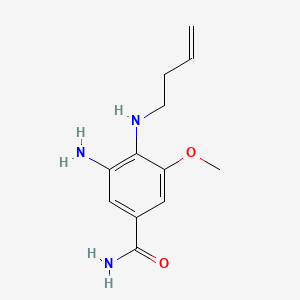

![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
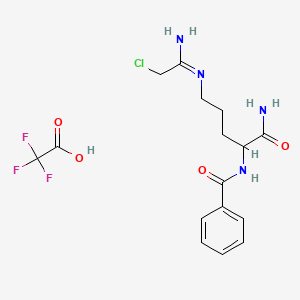
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)

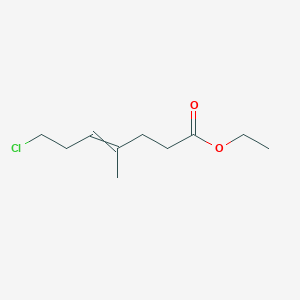

![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)

